(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanoacetamide derivative with a thiol compound in the presence of a base. The reaction proceeds through nucleophilic addition and cyclization to form the thiazolidine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different chemical properties.
Thiadiazole: Contains both sulfur and nitrogen atoms in a five-membered ring, with diverse biological activities.
Triazole: A five-membered ring with three nitrogen atoms, known for its pharmacological properties.
Uniqueness
®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyano group and tert-butyl ester group differentiate it from other thiazolidine derivatives, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZOKOCBWIYDLT-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374109 |
Source
|
Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-15-0 |
Source
|
Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.